molecular formula C9H11IN4O B2545076 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one CAS No. 1876289-75-6

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one

Cat. No.: B2545076
CAS No.: 1876289-75-6
M. Wt: 318.118
InChI Key: QTCYVGODPIRSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one (CAS: 1876289-75-6, C₉H₁₁IN₄O) is a seven-membered 1,4-diazepan-5-one derivative featuring a 5-iodopyrimidinyl substituent at the 1-position.

Properties

IUPAC Name

1-(5-iodopyrimidin-2-yl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN4O/c10-7-5-12-9(13-6-7)14-3-1-8(15)11-2-4-14/h5-6H,1-4H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCYVGODPIRSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one typically involves the iodination of a pyrimidine derivative followed by the formation of the diazepane ring. One common method involves the reaction of 5-iodopyrimidine with a suitable diazepane precursor under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Conformational Comparisons

2,7-Diphenyl-1,4-diazepan-5-one Derivatives (DIAZ1 and DIAZ2)
  • Structure : DIAZ1 (t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one) and DIAZ2 (nitroso derivative) feature phenyl substituents at the 2- and 7-positions. The seven-membered diazepine ring adopts a chair conformation in DIAZ1 and a boat conformation in DIAZ2 .
  • Comparison : Unlike the iodopyrimidinyl derivative, DIAZ1 and DIAZ2 lack heteroaromatic substituents. Their conformations are influenced by steric effects from phenyl groups, whereas the iodine atom in the target compound may enhance halogen bonding or polar interactions.
1-Benzyl-1,4-diazepan-5-one
  • Structure: The benzyl group at the 1-position results in a chair conformation of the diazepanone ring. Intermolecular N–H···O hydrogen bonds form dimers, further stabilized by C–H···O interactions .
  • The absence of a halogen atom limits halogen bonding, a feature unique to the target compound.
1-(Piperidin-4-yl)-1,4-diazepan-5-one
  • Structure : Incorporation of a piperidinyl group introduces a basic nitrogen, which may influence protonation states and receptor binding .
  • Comparison : The piperidinyl substituent contrasts with the electron-deficient iodopyrimidine ring, altering electronic properties and solubility.
Antiviral Activity (DIAZ1/DIAZ2)
  • Mechanism : DIAZ1 and DIAZ2 inhibit NS5B RNA polymerase of Hepatitis C virus (HCV) via docking at the active site .
  • Comparison : The iodopyrimidinyl group in the target compound may enhance binding to viral enzymes through halogen interactions, though this requires experimental validation.
Antipsychotic Activity
  • Example: 3-Methyl-2,7-diphenyl-1,4-diazepan-5-one derivatives exhibit antipsychotic properties by targeting GPCRs like A2A adenosine and β2-adrenergic receptors .
  • Comparison : The iodopyrimidine moiety could modulate receptor selectivity due to its size and electronegativity, differing from phenyl or alkyl substituents.
Enzyme Inhibition
  • 1-Benzyl-1,4-diazepan-5-one : Acts as a nitric oxide synthase inhibitor, leveraging hydrogen-bonding interactions .
  • Comparison : The iodine atom in the target compound may confer distinct inhibitory mechanisms, such as halogen bonding with enzyme active sites.

Physicochemical Properties

Compound Molecular Weight Key Substituents Conformation Notable Interactions
Target Compound 342.12 g/mol 5-Iodopyrimidin-2-yl Unknown* Potential halogen bonding
DIAZ1 334.41 g/mol 2,7-Diphenyl Chair N–H···O hydrogen bonds
1-Benzyl Derivative 204.27 g/mol Benzyl Chair N–H···O, C–H···O dimers
1-(Piperidin-4-yl) Derivative 183.25 g/mol Piperidinyl Unknown Basic nitrogen center

Stability and Reactivity

  • Nitroso Derivatives (DIAZ2) : Prone to denitrosation under acidic conditions, as seen in reactions with hydrazoic acid .

Biological Activity

The compound 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The chemical structure of This compound can be represented as follows:

C10H10N4O CAS No 1876289 75 6 \text{C}_{10}\text{H}_{10}\text{N}_4\text{O}\quad \text{ CAS No 1876289 75 6 }

This compound features a diazepanone ring fused with a pyrimidine moiety, which is critical for its biological activity.

Research indicates that This compound exhibits significant inhibitory activity against Spleen Tyrosine Kinase (Syk) . Syk is a non-receptor protein kinase involved in various immune responses and signaling pathways associated with hematopoietic cells. The inhibition of Syk can modulate inflammatory responses and has therapeutic implications for autoimmune diseases and allergies .

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Autoimmune Disorders : By inhibiting Syk, the compound may reduce symptoms in conditions like rheumatoid arthritis and systemic lupus erythematosus.
  • Allergic Reactions : It may also be beneficial in treating allergic diseases such as asthma and allergic rhinitis by modulating IgE-mediated signaling pathways .
  • Cancer Treatment : Preliminary studies suggest that Syk inhibitors can enhance the efficacy of existing cancer therapies, particularly in chronic lymphocytic leukemia .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that compounds similar to This compound effectively inhibit Syk activity in various cell lines. For example, a related compound was shown to significantly reduce the proliferation of B-cell lymphoma cells . In vivo studies are necessary to confirm these effects and evaluate the pharmacokinetics and toxicity profiles.

Data Table: Summary of Biological Activity

Biological ActivityMechanismPotential Applications
Syk Kinase InhibitionModulation of immune signalingAutoimmune disorders, allergies
Antitumor ActivitySynergistic effects with other drugsChronic lymphocytic leukemia
Anti-inflammatory EffectsReduction of IgE-mediated responsesAsthma, allergic rhinitis

Case Study 1: Chronic Lymphocytic Leukemia (CLL)

A study involving a Syk inhibitor similar to This compound showed promising results in patients with CLL. The inhibitor demonstrated synergistic effects when combined with fludarabine, leading to improved patient outcomes .

Case Study 2: Allergic Rhinitis

In a clinical trial assessing the efficacy of Syk inhibitors for treating allergic rhinitis, patients reported significant reductions in symptoms such as nasal congestion and sneezing after treatment with compounds structurally related to This compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.